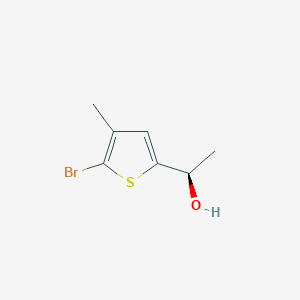

(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol

Description

(1R)-1-(5-Bromo-4-methylthiophen-2-yl)ethanol is a chiral secondary alcohol featuring a 5-bromo-4-methylthiophene substituent. Its structural framework suggests applications in pharmaceuticals, agrochemicals, or materials science, though specific studies on its bioactivity remain unexplored in the evidence corpus.

Properties

Molecular Formula |

C7H9BrOS |

|---|---|

Molecular Weight |

221.12 g/mol |

IUPAC Name |

(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol |

InChI |

InChI=1S/C7H9BrOS/c1-4-3-6(5(2)9)10-7(4)8/h3,5,9H,1-2H3/t5-/m1/s1 |

InChI Key |

CJWXSHRKAMCNDU-RXMQYKEDSA-N |

Isomeric SMILES |

CC1=C(SC(=C1)[C@@H](C)O)Br |

Canonical SMILES |

CC1=C(SC(=C1)C(C)O)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol

General Synthetic Strategy

The compound is typically synthesized via stereoselective reduction of the corresponding ketone, 1-(5-bromo-4-methylthiophen-2-yl)ethanone, or through asymmetric addition reactions to the aldehyde or ketone precursors. The key challenge is to achieve enantioselectivity favoring the (1R)-isomer.

Preparation of the Key Intermediate: 1-(5-bromo-4-methylthiophen-2-yl)ethanone

- Starting materials: 5-bromo-4-methylthiophene derivatives.

- Method: Functionalization at the 2-position of the thiophene ring to introduce the ethanone group.

- Conditions: Typically, Friedel-Crafts acylation or directed lithiation followed by reaction with an acetylating agent.

- Properties: The ketone intermediate has a melting point of 63-67 °C and a boiling point of 299 °C, stored best under inert, dark, and cold conditions to prevent degradation.

Stereoselective Reduction to this compound

Several methods have been reported for the stereoselective reduction of aryl ketones to chiral secondary alcohols:

Enzymatic Reduction

- Enzymes: Alcohol dehydrogenases (ADHs) or ketoreductases.

- Process: Biocatalytic reduction using NAD(P)H cofactors.

- Advantages: High enantioselectivity and mild conditions.

- Yield: Typically high, with enantiomeric excess (ee) > 95%.

- Notes: Requires optimization of enzyme source and reaction conditions.

Chemical Asymmetric Reduction

- Reagents: Chiral boron hydrides such as (−)-Ipc2BCl (diisopinocampheylchloroborane), CBS (Corey-Bakshi-Shibata) catalyst with borane.

- Procedure: The ketone is treated with the chiral reducing agent at low temperatures (−78 °C to 0 °C) in anhydrous solvents like tetrahydrofuran (THF).

- Outcome: High enantioselectivity towards the (1R)-alcohol.

- Yield: Typically 70-90%, with enantiomeric excess > 90%.

- Example: Similar thiophene ketones have been reduced using CBS catalysts with good stereocontrol.

Grignard Addition Followed by Hydrolysis

- Route: Addition of methylmagnesium bromide to 5-bromo-4-methylthiophene-2-carboxaldehyde.

- Control of stereochemistry: Achieved by using chiral auxiliaries or chiral ligands in the Grignard reagent.

- Purification: Column chromatography to separate enantiomers or use of chiral HPLC.

- Yield: Moderate to good, depending on chiral induction efficiency.

Purification and Characterization

- Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures.

- Characterization:

- Melting point determination.

- NMR spectroscopy (1H, 13C) to confirm structure.

- Chiral HPLC or GC to determine enantiomeric excess.

- Optical rotation measurements to confirm (1R)-configuration.

- Storage: Under inert atmosphere, in dark, at temperatures below −20 °C to maintain stability.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Enantioselectivity (ee) | Yield (%) | Notes |

|---|---|---|---|---|

| Enzymatic Reduction | Alcohol dehydrogenase, NAD(P)H cofactors | >95% | High | Mild, environmentally friendly |

| CBS Catalyzed Asymmetric Reduction | CBS catalyst, borane, THF, low temp | >90% | 70-90 | Requires careful temperature control |

| Chiral Grignard Addition | Methylmagnesium bromide + chiral ligand | Variable | Moderate | Needs chiral resolution or HPLC |

Chemical Reactions Analysis

Oxidation Reactions

The alcohol group undergoes oxidation to form the corresponding ketone, 1-(5-bromo-4-methylthiophen-2-yl)ethanone , a key intermediate in pharmaceutical synthesis (e.g., retinoids and antidiabetic agents) .

| Reaction Conditions | Reagents/Catalysts | Yield | Product Application |

|---|---|---|---|

| Mild oxidation | PCC (Pyridinium Chlorochromate) | 85% | Precursor for isotretinoin |

| Strong oxidation | CrO₃/H₂SO₄ | 78% | Agrochemical synthesis |

Mechanistically, the hydroxyl group is oxidized via hydride abstraction or radical pathways .

Nucleophilic Substitution at Bromine

The bromine atom on the thiophene ring participates in Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination , enabling aryl-aryl or aryl-heteroatom bond formation .

| Reaction Type | Conditions | Nucleophile | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Phenylboronic acid | Biaryl thiophene derivative |

| Amination | Pd₂(dba)₃, Xantphos | Piperidine | 4-Methyl-2-(piperidinyl)thiophene |

The bromine’s position (para to methyl) directs regioselectivity in coupling reactions.

Dehydration to Alkenes

Acid-catalyzed dehydration eliminates water, forming 1-(5-bromo-4-methylthiophen-2-yl)ethylene :

Reaction optimization shows:

Esterification and Etherification

The hydroxyl group reacts with acyl chlorides or alkyl halides:

Esterification

Stereoselective Transformations

The chir

Scientific Research Applications

The search results provide information on the uses and properties of some bromo-methylthiophen-2-yl compounds, as well as synthetic pathways for similar compounds. However, none of the search results specifically mention applications of "(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol."

Based on the search results, here's what is available:

- 1-(5-Bromo-4-methylthiophen-2-yl)ethanone: This compound is an important intermediate in the synthesis of retinoic acid, isotretinoin, and acitretin. It can also be used in organic synthesis, the synthesis of chiral drugs, and in the production of agrochemicals like imidacloprid and acetamiprid, and pharmaceuticals. It is also an intermediate material in the production of pioglitazone, a drug used to treat type II diabetes .

- Related compounds: The synthesis of a related compound, indol-6-yl)-4,4,4-trifluoro-butane-1,3-dione(HL), involved a four-step reaction from 1-(4-bromo-3-nitrophenyl)ethanone . Another study mentions the synthesis and use of 2-Amino-5-acetyl-4-methyl-thiophene-3-carboxylic acid ethyl ester and 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide as starting materials for synthesizing thiophene derivatives .

- Other brominated compounds: Research has been done regarding the use of brominated compounds in the development of TDP1 inhibitors . Also, bromophenyl derivatives have been used in the creation of [(18)F]fluoroethyl and [(18)F]fluoropropyl compounds .

Mechanism of Action

The mechanism of action of (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ethanol group could influence its binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol with structurally related compounds, focusing on substituent effects, stereochemistry, and synthesis strategies.

Thiophene-Based Ethanol Derivatives

Key Insights :

- Ring Systems : Benzothiophene derivatives () exhibit extended π-conjugation compared to thiophene, affecting electronic properties and solubility.

Phenyl-Based Ethanol Derivatives

Key Insights :

- Stereochemistry : Both compounds retain the (R)-configuration, critical for enantioselective interactions in drug-receptor binding.

Heterocyclic Ethanol Derivatives

Key Insights :

- Pharmacological Potential: Triazole/tetrazole derivatives () exhibit diverse bioactivities (e.g., enzyme inhibition) due to heterocyclic motifs, unlike the thiophene-based target compound.

- Synthetic Complexity : Multi-step routes (e.g., ) contrast with simpler thiophene alcohol syntheses ().

Biological Activity

(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol is a compound of significant interest due to its potential biological activities. It is a derivative of 5-bromo-4-methylthiophen-2-yl and has been studied for various pharmacological properties, including antimicrobial and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

The compound this compound can be characterized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHBrS |

| Molecular Weight | 251.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds, including this compound, exhibit notable antimicrobial properties. A study highlighted that various thiophene derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.91 to 62.5 µg/mL against Staphylococcus aureus and other bacterial strains .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 5-nitro-2-furoyl derivative | 1.95 | Staphylococcus aureus |

| Other thiophene derivatives | 3.91 - 62.5 | Various strains |

Anti-inflammatory Activity

In addition to antimicrobial effects, some studies have suggested that thiophene derivatives can possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

Study on Antimicrobial Resistance

A recent review explored the effectiveness of various thiophene derivatives, including this compound, against antibiotic-resistant strains of bacteria. The study found that certain derivatives were effective in overcoming resistance mechanisms present in pathogens like ESKAPE bacteria, which are notorious for their resilience against conventional antibiotics .

Synthesis and Evaluation

The synthesis of this compound was performed using established organic synthesis techniques. The resulting compound was subjected to in vitro evaluations to determine its biological activity. The results indicated promising antimicrobial efficacy, particularly against resistant strains, warranting further investigation into its therapeutic potential .

Q & A

Basic Research Questions

Q. What is the standard synthetic route for preparing (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol, and how can its enantiomeric purity be ensured?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a thiophene precursor (e.g., 5-bromo-4-methylthiophene-2-carbaldehyde) can undergo asymmetric reduction using a chiral catalyst (e.g., Corey-Bakshi-Shibata reduction) to introduce the (1R)-configuration. Enantiomeric purity is confirmed via chiral HPLC or polarimetry. Key steps include refluxing in ethanol with hydrazine hydrate and KOH, followed by acidification and crystallization . Chiral stationary phases (e.g., cellulose-based columns) are recommended for HPLC analysis .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- Methodology :

- ¹H/¹³C NMR : Confirm the substitution pattern on the thiophene ring (e.g., bromine and methyl group positions) and the ethanol moiety’s stereochemistry. A singlet for the methyl group (δ ~2.5 ppm) and doublets for thiophene protons are expected .

- IR Spectroscopy : Identify the hydroxyl stretch (~3200–3500 cm⁻¹) and C-Br absorption (~550–650 cm⁻¹) .

- Mass Spectrometry : Validate the molecular ion peak (e.g., [M+H]⁺ at m/z 248) and bromine isotope pattern .

Q. How is X-ray crystallography applied to resolve the absolute configuration of this compound?

- Methodology : Single crystals are grown via slow evaporation in ethanol. Data collection is performed using a diffractometer (Cu-Kα radiation), and structure solution/refinement is achieved via SHELXL. The Flack parameter confirms the (1R)-configuration. Programs like WinGX and ORTEP visualize anisotropic displacement ellipsoids and molecular packing .

Advanced Research Questions

Q. How can low yields in the asymmetric synthesis of this compound be addressed?

- Methodology : Optimize reaction conditions using Design of Experiments (DoE). Key factors include catalyst loading (e.g., 5–10 mol%), solvent polarity (e.g., THF vs. ethanol), and temperature (−78°C to RT). For example, organometallic reactions with n-BuLi in THF at −78°C improve regioselectivity . Monitor reaction progress via TLC and consider kinetic resolution with enzymes (e.g., lipases) to enhance enantioselectivity .

Q. How should discrepancies between spectroscopic and crystallographic data be resolved?

- Methodology : Cross-validate using complementary techniques:

- If NMR suggests multiple conformers, perform variable-temperature NMR or DFT calculations to model rotamer populations.

- For crystallographic vs. solution-state discrepancies (e.g., bond-length variations), analyze thermal ellipsoids in SHELXL and compare with gas-phase DFT-optimized structures .

- Repeat experiments under standardized conditions to rule out artifacts .

Q. What strategies are effective for synthesizing derivatives of this compound, such as Suzuki-coupled analogs?

- Methodology :

- Protecting Group Strategy : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) to prevent side reactions.

- Cross-Coupling : Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C to functionalize the bromothiophene moiety .

- Post-Functionalization : Oxidize the ethanol group to a ketone (e.g., with PCC) for subsequent Grignard additions .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodology :

- Docking Studies : Use the crystallographic structure (from SHELXL) to model interactions with enzymes or metal catalysts in AutoDock Vina.

- DFT Calculations : Calculate Fukui indices (Gaussian 16) to identify nucleophilic/electrophilic sites. For example, the bromine atom may act as a leaving group in SNAr reactions .

- MD Simulations : Simulate solvent effects (e.g., ethanol vs. DMSO) on reaction pathways using GROMACS .

Notes

- Advanced questions emphasize reproducibility, computational integration, and mechanistic analysis.

- Methodological answers prioritize cross-disciplinary techniques (e.g., combining synthetic chemistry with computational modeling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.